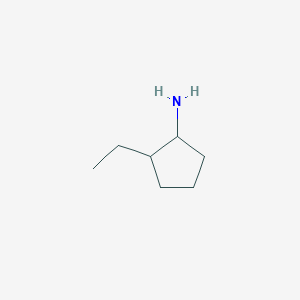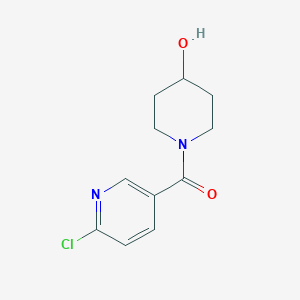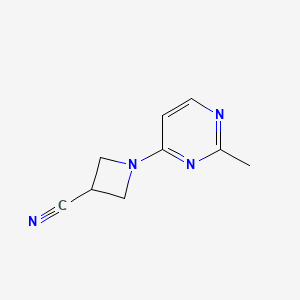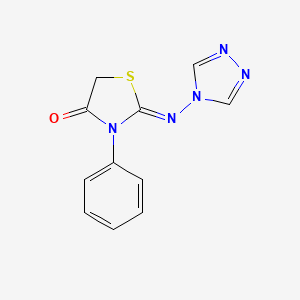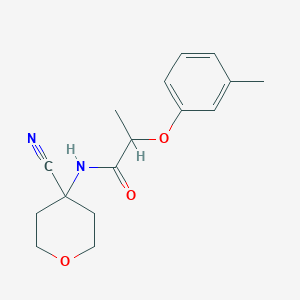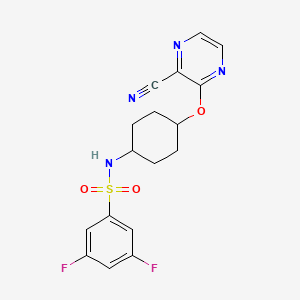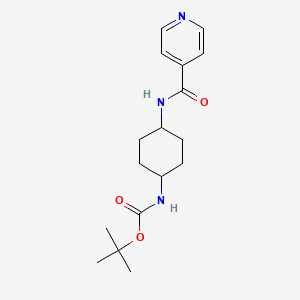
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CHETAM and has been found to possess several interesting properties that make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of CHETAM is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. These actions are thought to contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
CHETAM has been found to reduce inflammation and pain in various animal models, including those of rheumatoid arthritis and neuropathic pain. It has also been shown to protect against neuronal damage in the brain and spinal cord, potentially making it useful for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CHETAM for lab experiments is its relatively low toxicity and high solubility in aqueous solutions. However, its synthesis can be challenging and time-consuming, and its effects may vary depending on the animal model and dosage used.
Future Directions
There are several potential future directions for CHETAM research, including:
1. Further investigation of its anti-inflammatory and analgesic properties for the treatment of chronic pain and inflammatory diseases.
2. Exploration of its neuroprotective effects for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Development of new synthetic methods for CHETAM that are more efficient and scalable.
4. Investigation of its potential as a drug delivery system for other therapeutic agents.
5. Study of its effects on the immune system and potential use in immunotherapy.
In conclusion, CHETAM is a promising chemical compound with potential therapeutic applications in various fields, including medicine and biotechnology. Its unique properties make it an interesting subject for further research, and its future applications are likely to be diverse and far-reaching.
Synthesis Methods
CHETAM can be synthesized through a multi-step process that involves the reaction of cyclohexyl magnesium bromide with 2-bromoethyl acetate, followed by the reaction of the resulting intermediate with thiophene-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
CHETAM has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases and conditions.
properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c16-13(11-5-2-1-3-6-11)10-15-14(17)9-12-7-4-8-18-12/h4,7-8,11,13,16H,1-3,5-6,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKCQUSQJNKCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)CC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2615971.png)
![(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2615973.png)
![(3-Fluorophenyl){6-[(2-furylmethyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2615974.png)
